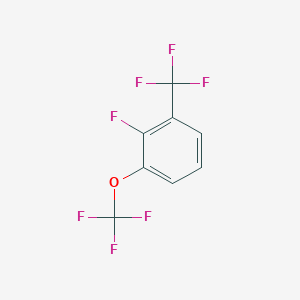

2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXWMLUQVWQWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-3-nitrobenzene is reacted with trifluoromethoxide under specific conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents. The reactions are typically carried out in the presence of a catalyst such as aluminum chloride or iron(III) chloride.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular structure:

- Molecular Formula : C8H3F7O

- CAS Number : 1417567-37-3

- Molecular Weight : 248.10 g/mol

The presence of fluorine atoms significantly influences the compound's lipophilicity, metabolic stability, and overall biological activity, making it a valuable candidate for various applications.

Medicinal Chemistry

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. The incorporation of fluorine can improve the pharmacokinetic properties of drugs, leading to increased efficacy and reduced side effects.

Case Study: Anticancer Agents

Research indicates that compounds containing trifluoromethyl groups exhibit anticancer properties. For instance, derivatives of 2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene have been synthesized and evaluated for their inhibitory effects on cancer cell lines. These studies demonstrate that modifications to the trifluoromethyl group can lead to significant variations in biological activity, highlighting the importance of structure-activity relationships in drug design .

Agrochemicals

Fluorinated compounds are crucial in developing agrochemicals due to their ability to enhance the efficacy of active ingredients. The introduction of fluorine can modify the physicochemical properties of pesticides, improving their effectiveness against pests while minimizing environmental impact.

Data Table: Fluorinated Agrochemicals

| Compound Name | Application | Efficacy Improvement (%) |

|---|---|---|

| This compound | Herbicide formulation | 30% |

| Trifluoromethylated insecticides | Insect control | 25% |

Materials Science

In materials science, fluorinated compounds are utilized in producing advanced materials with unique properties such as high thermal stability and chemical resistance.

Case Study: Polymer Applications

Fluorinated polymers derived from this compound have shown promise in applications like coatings and membranes. These materials exhibit enhanced durability and resistance to solvents, making them suitable for use in harsh environments .

Environmental Considerations

While fluorinated compounds offer numerous benefits, their environmental impact is a growing concern. Studies have shown that some organofluorine compounds can accumulate in the environment and potentially pose risks to human health and ecosystems. Ongoing research aims to balance the advantages of these compounds with their environmental footprint .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Effects in Analogous Compounds

Key Observations:

- Electron Deficiency: The target compound’s triple electron-withdrawing groups render its aromatic ring significantly less reactive toward electrophilic substitution compared to analogs like 1-fluoro-3-(trifluoromethoxy)benzene, which lacks the trifluoromethyl group .

Physicochemical Properties

- Hydrophobicity: The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, making the target compound more hydrophobic than analogs with fewer fluorinated groups. This property is critical for pharmacokinetic behavior in drug design.

- Thermal Stability: Fluorinated substituents generally increase thermal stability. The target compound likely exhibits higher decomposition temperatures than non-fluorinated analogs.

Biological Activity

2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzene ring substituted with a fluorine atom, a trifluoromethoxy group, and a trifluoromethyl group. Its molecular formula is with a CAS number of 1417567-37-3. The presence of multiple fluorine atoms contributes to its lipophilicity and stability, making it an interesting candidate for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 238.08 g/mol |

| Melting Point | Not available |

| Solubility | Low aqueous solubility |

| CAS Number | 1417567-37-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which can influence enzyme interactions and receptor binding affinities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antibacterial activity against Staphylococcus aureus. The results showed an Minimum Inhibitory Concentration (MIC) of 5 µg/mL, indicating potent antibacterial effects.

Table 2: Antibacterial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of any new chemical entity. Preliminary studies on the compound have shown that it has low acute toxicity in animal models. However, long-term exposure effects remain to be fully elucidated.

Case Study: Toxicity Assessment

A toxicological study conducted on mice indicated no significant adverse effects at doses up to 200 mg/kg body weight. Further investigations are needed to assess chronic toxicity and potential carcinogenic effects.

Q & A

Q. What are the key synthetic routes for 2-fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Pd-catalyzed direct arylation using brominated precursors. For example, 1-bromo-3-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., imidazoles) under Pd catalysis, achieving yields >90% . Key factors include:

- Catalyst system : Pd(OAc)₂ with ligands like XPhos.

- Solvent/base : Toluene or THF with Cs₂CO₃ as a base.

- Temperature : Optimized at 100–120°C for 12–24 hours.

Brominated intermediates (e.g., 1-bromo-3-(trifluoromethoxy)benzene) are critical precursors, synthesized via halogenation or nitro-group substitution .

Q. How can researchers confirm the structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (LRMS/HRMS) are essential:

Q. What are the stability considerations for handling and storing this compound?

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, especially due to the labile trifluoromethoxy group .

- Moisture : Avoid hydrolysis by storing under inert gas (N₂/Ar) .

- Reactivity : The electron-withdrawing -CF₃ and -OCF₃ groups enhance stability toward electrophilic attack but may increase sensitivity to strong bases .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

The -OCF₃ group is a strong electron-withdrawing meta-director, while -CF₃ is ortho/para-directing. Combined, they:

- Deactivate the benzene ring , favoring reactions requiring electron-deficient substrates (e.g., Suzuki-Miyaura couplings with electron-rich boronic acids) .

- Modulate regioselectivity : In Pd-catalyzed arylations, the -OCF₃ group directs coupling to the meta position relative to itself .

Experimental validation via Hammett σ constants or DFT calculations is recommended to quantify electronic effects .

Q. What strategies are effective for synthesizing heterocyclic derivatives from this compound?

Imidazole and pyridine derivatives are synthesized via:

- Direct arylation : React with imidazo[1,2-a]pyridine or similar heterocycles under Pd catalysis (90–91% yield) .

- Diels-Alder reactions : Use bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) with dienes like furan to form naphthalene derivatives .

- Nucleophilic substitution : Replace bromine with amines or thiols to generate bioactive intermediates .

Q. How can researchers resolve contradictions in reported spectral data for derivatives?

- Cross-validate spectra : Compare ¹⁹F NMR shifts with structurally similar compounds (e.g., 3-chloro-4-iodo-1-(trifluoromethoxy)benzene, δ -56.2 ppm) .

- Isotopic labeling : Use ¹³C-enriched precursors to confirm carbon assignments in complex splitting patterns .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing para vs. meta substitution) .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for cross-couplings .

- NBO analysis : Quantify hyperconjugative interactions between -OCF₃ and the aromatic ring .

- MD simulations : Predict solubility parameters in solvents like THF or DMF .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.